Kdm4-IN-4 vs. QC6352: Mechanistic Differentiation via Tudor vs. Catalytic Domain Targeting
Kdm4-IN-4 exhibits a unique mechanism of action by targeting the Tudor domain of KDM4A, as opposed to the catalytic JmjC domain targeted by comparators like QC6352. This is a qualitative, not quantitative, differentiation. Kdm4-IN-4 binds to the KDM4A-Tudor domain with an affinity (Kd) of ~80 µM [1]. In contrast, QC6352 is a potent inhibitor of the KDM4 catalytic domain, with IC50 values in the nanomolar range (e.g., 35 nM for KDM4C) . The critical differentiator is the biological domain targeted, enabling entirely distinct lines of investigation.
| Evidence Dimension | Mechanism of Action (Target Domain) |
|---|---|
| Target Compound Data | Binds KDM4A-Tudor domain (reader domain) |
| Comparator Or Baseline | QC6352 (inhibits KDM4A/B/C/D catalytic domain, IC50s: 104/56/35/104 nM) |
| Quantified Difference | Not applicable for mechanism; qualitative differentiation in targeted protein domain. |
| Conditions | In vitro binding assay for Kdm4-IN-4; Enzymatic assay for QC6352 |
Why This Matters
This is the primary reason for selecting Kdm4-IN-4. It enables researchers to deconvolute the non-catalytic, reader-based functions of KDM4A from its catalytic eraser functions, a question that cannot be addressed with JmjC domain inhibitors.
- [1] MedChemExpress. KDM4-IN-4 Product Page. View Source
